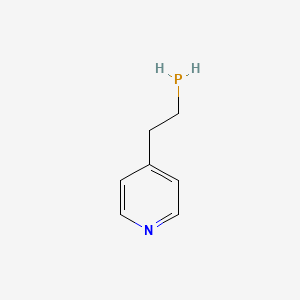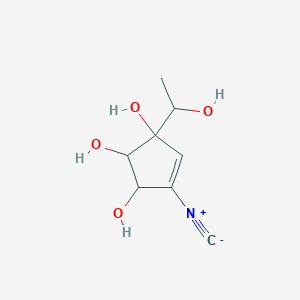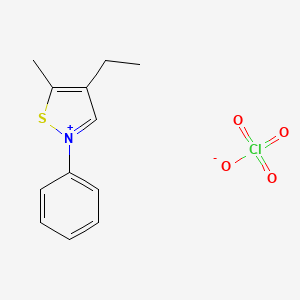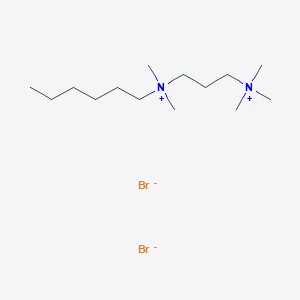![molecular formula C16H16Br2S5 B14272526 1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] CAS No. 138709-32-7](/img/structure/B14272526.png)
1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is an organic compound characterized by its complex aromatic structure. This compound features two benzene rings connected by a sulfur atom, with each ring substituted by bromine and two methylsulfanyl groups. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the bromination of benzene to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Methylsulfanyl Groups: The next step is the introduction of methylsulfanyl groups. This can be done through a nucleophilic substitution reaction where a methylsulfanyl group replaces a suitable leaving group on the benzene ring.
Coupling Reaction: Finally, the two benzene rings are coupled via a sulfur atom. This can be achieved using a thiol or disulfide compound under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in studying enzyme interactions due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stable aromatic structure.
作用机制
The compound’s effects are primarily due to its ability to interact with various molecular targets. The bromine and methylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The sulfur atom connecting the benzene rings can also play a role in stabilizing the compound and facilitating its interactions with other molecules.
相似化合物的比较
1,1’-Sulfanediylbis[2-chloro-4,5-bis(methylsulfanyl)benzene]: Similar structure but with chlorine instead of bromine.
1,1’-Sulfanediylbis[2-bromo-4,5-dimethylbenzene]: Lacks the methylsulfanyl groups, affecting its reactivity and applications.
1,1’-Sulfanediylbis[2-bromo-4,5-bis(ethylsulfanyl)benzene]: Contains ethylsulfanyl groups instead of methylsulfanyl, altering its physical and chemical properties.
Uniqueness: 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is unique due to the specific combination of bromine and methylsulfanyl groups, which confer distinct reactivity and potential applications. The presence of these groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
138709-32-7 |
|---|---|
分子式 |
C16H16Br2S5 |
分子量 |
528.4 g/mol |
IUPAC 名称 |
1-bromo-2-[2-bromo-4,5-bis(methylsulfanyl)phenyl]sulfanyl-4,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C16H16Br2S5/c1-19-13-5-9(17)11(7-15(13)21-3)23-12-8-16(22-4)14(20-2)6-10(12)18/h5-8H,1-4H3 |
InChI 键 |
MYHKAIJSVPIFHN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1SC)Br)SC2=C(C=C(C(=C2)SC)SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
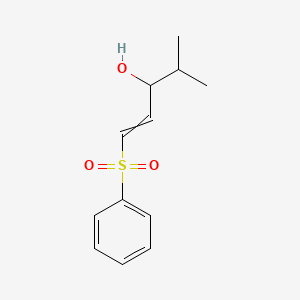
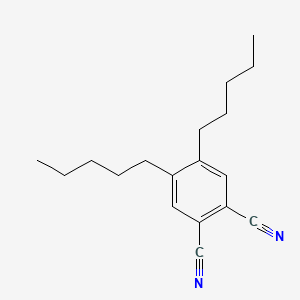
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
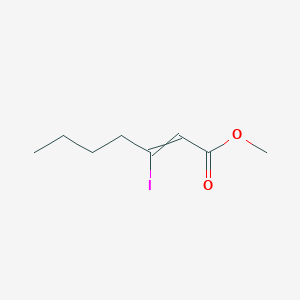
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
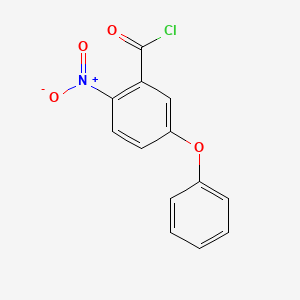
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
